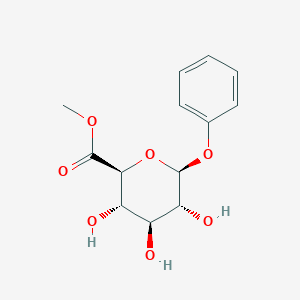
Phenyl beta-D-Glucuronide Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl beta-D-Glucuronide Methyl Ester is a chemical compound with the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol . It is an ester derivative of phenyl beta-D-glucuronide, which is a metabolite of phenol. This compound is often used in various scientific research applications due to its unique chemical properties and bio-compatibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl beta-D-Glucuronide Methyl Ester can be synthesized through the esterification of phenyl beta-D-glucuronide with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Hydrolysis: Phenyl beta-D-glucuronide and methanol.
Oxidation: Phenolic compounds.
Substitution: Various ester derivatives
Applications De Recherche Scientifique
Phenyl beta-D-Glucuronide Methyl Ester has a wide range of applications in scientific research:
Mécanisme D'action
Phenyl beta-D-Glucuronide Methyl Ester exerts its effects through enzymatic hydrolysis by beta-glucuronidase. In the presence of this enzyme, the ester bond is cleaved, releasing phenyl beta-D-glucuronide and methanol. The phenyl beta-D-glucuronide can then be further metabolized into volatile phenol, which can be detected using specialized sensors . This mechanism is particularly useful in cancer detection, where the presence of beta-glucuronidase in the tumor micro-environment facilitates the release of phenol, serving as a biomarker .
Comparaison Avec Des Composés Similaires
Phenyl beta-D-Glucuronide: The parent compound, which lacks the ester group.
Methyl beta-D-Glucuronide: A similar ester compound with a different substituent on the phenyl ring.
Phenyl alpha-D-Glucuronide Methyl Ester: An isomer with a different configuration of the glucuronide moiety.
Uniqueness: Phenyl beta-D-Glucuronide Methyl Ester is unique due to its specific ester linkage and the presence of the phenyl group, which imparts distinct chemical properties and reactivity. Its ability to serve as a substrate for beta-glucuronidase and its application in cancer detection through induced volatolomics further highlight its uniqueness .
Propriétés
Formule moléculaire |
C13H16O7 |
|---|---|
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c1-18-12(17)11-9(15)8(14)10(16)13(20-11)19-7-5-3-2-4-6-7/h2-6,8-11,13-16H,1H3/t8-,9-,10+,11-,13+/m0/s1 |
Clé InChI |
CFQIPXDWJGLLGH-XPORZQOISA-N |
SMILES isomérique |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)O)O)O |
SMILES canonique |
COC(=O)C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



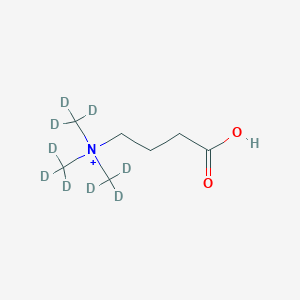
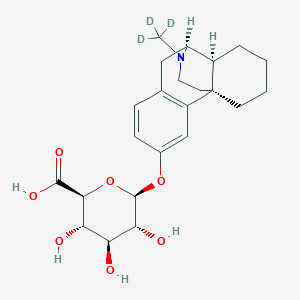
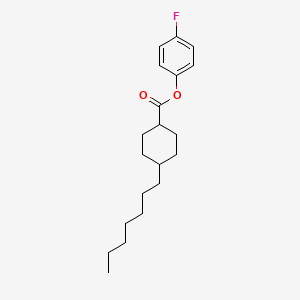


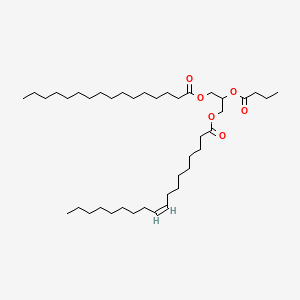
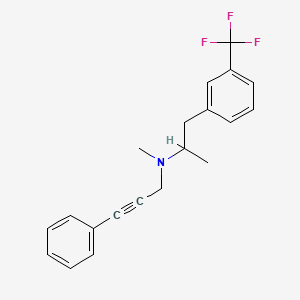
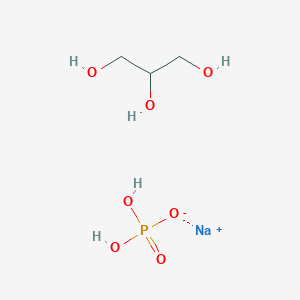

![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)

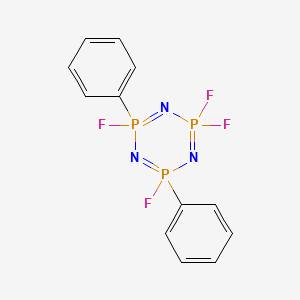
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)
